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For Researchers, Scientists, and Drug Development Professionals

Abstract
I-OMe-Tyrphostin AG 538, a derivative of Tyrphostin AG 538, has emerged as a valuable tool

for studying cellular signaling pathways due to its inhibitory activity against key enzymes. This

technical guide provides an in-depth overview of I-OMe-Tyrphostin AG 538's role as an

inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα), a critical enzyme in

phosphoinositide metabolism. This document details its mechanism of action, its effects on

downstream signaling cascades, and provides structured quantitative data and detailed

experimental protocols for its use in research settings.

Introduction to PI5P4Kα and I-OMe-Tyrphostin AG
538
Phosphatidylinositol-5-phosphate 4-kinase alpha (PI5P4Kα) is a lipid kinase that catalyzes the

phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol

4,5-bisphosphate (PI(4,5)P2).[1] This process is crucial for the regulation of various cellular

functions, including signal transduction, membrane trafficking, and cytoskeletal organization.

Dysregulation of PI5P4Kα activity has been implicated in several diseases, including cancer,

making it an attractive target for therapeutic intervention.
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I-OMe-Tyrphostin AG 538 is a synthetic, cell-permeable compound that has been identified as

a potent inhibitor of PI5P4Kα. It is an ATP-competitive inhibitor, meaning it competes with

adenosine triphosphate (ATP) for binding to the kinase's active site.[2][3][4] In addition to its

activity against PI5P4Kα, I-OMe-Tyrphostin AG 538 is also known to inhibit the Insulin-like

Growth Factor 1 Receptor (IGF-1R), a receptor tyrosine kinase involved in cell growth and

proliferation.[2][5]

Quantitative Data: Inhibitory Potency
The inhibitory activity of I-OMe-Tyrphostin AG 538 has been quantified against its primary

targets. The half-maximal inhibitory concentration (IC50) values provide a measure of the

compound's potency.

Target Kinase IC50 Value Inhibition Type Reference

PI5P4Kα 1 µM ATP-competitive [2][3][4]

IGF-1R 3.4 µM Substrate-competitive [6]

Signaling Pathways Affected by I-OMe-Tyrphostin
AG 538
The inhibitory action of I-OMe-Tyrphostin AG 538 on PI5P4Kα and IGF-1R disrupts key

signaling pathways that regulate cell survival, proliferation, and metabolism.

The PI5P4Kα Signaling Pathway
PI5P4Kα plays a crucial role in the phosphoinositide signaling pathway, which is interconnected

with other major signaling networks, including the mTOR pathway. Inhibition of PI5P4Kα by I-
OMe-Tyrphostin AG 538 leads to a decrease in the production of PI(4,5)P2, a critical second

messenger. This can impact downstream signaling events that are dependent on PI(4,5)P2

levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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